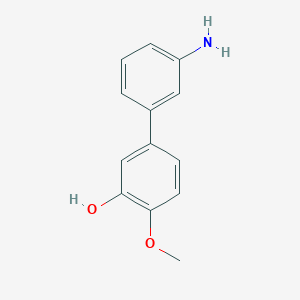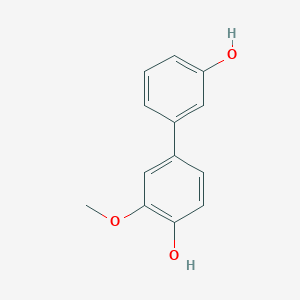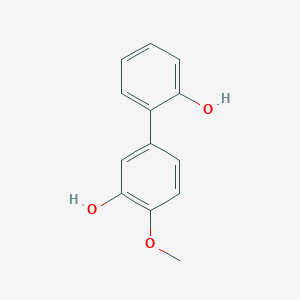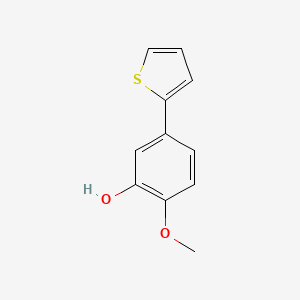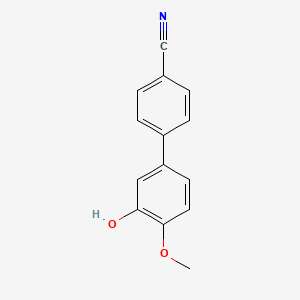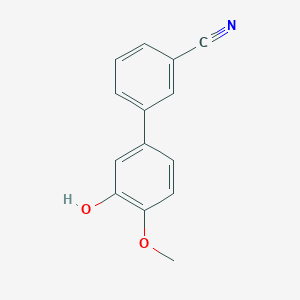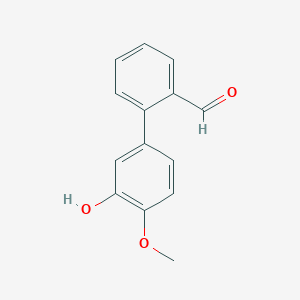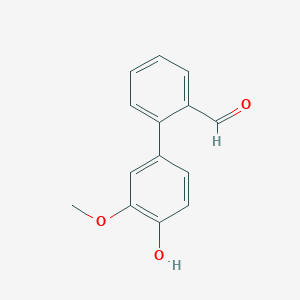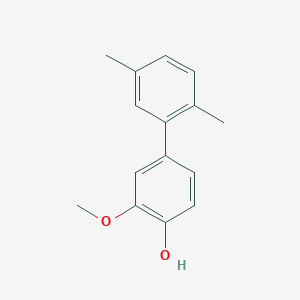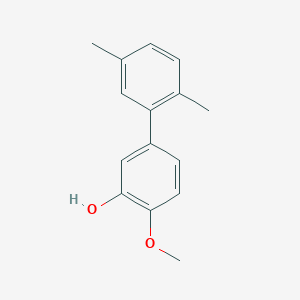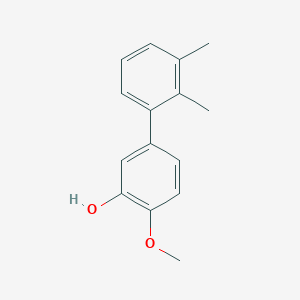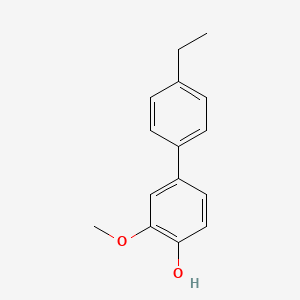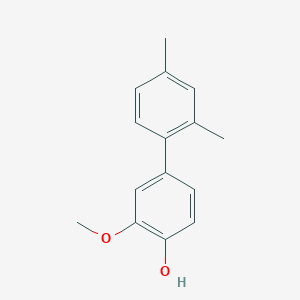
4-(4-Cyanophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenyl)-2-methoxyphenol, 95% (4-CMP) is a chemical compound used in various scientific research applications. It is a phenolic compound, which is a type of organic compound characterized by the presence of a phenyl group attached to an oxygen atom. 4-CMP is a white crystalline powder with a melting point of about 175°C and a boiling point of about 350°C. It is soluble in water, ethanol, and various organic solvents.
Aplicaciones Científicas De Investigación
4-(4-Cyanophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It has been used as an antioxidant in food and pharmaceuticals, as an antimicrobial agent in cosmetics, and as a corrosion inhibitor in paints and coatings. It has also been used in the synthesis of other compounds, such as 4-cyanophenoxyacetic acid and 4-cyanophenol-2-methoxybenzene.
Mecanismo De Acción
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is thought to act by forming a strong bond with the free radical, thus preventing it from reacting with other molecules and causing damage. Additionally, 4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to inhibit the growth of various bacteria and fungi. It is thought to act by disrupting the cell wall of the microorganism, thus preventing it from replicating.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-2-methoxyphenol, 95% has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. Additionally, it has been shown to have anti-inflammatory, anti-allergic, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it is relatively stable and has a wide range of solubilities. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, and it is not suitable for use in certain types of experiments due to its low boiling point.
Direcciones Futuras
There are several possible future directions for research involving 4-(4-Cyanophenyl)-2-methoxyphenol, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties, as well as its potential applications in food and pharmaceuticals. Additionally, further research could be conducted to explore its potential as a corrosion inhibitor and its ability to inhibit the activity of certain enzymes. Finally, further research could be conducted to explore its potential as a source of bioactive compounds.
Métodos De Síntesis
The synthesis of 4-(4-Cyanophenyl)-2-methoxyphenol, 95% is typically accomplished through a three-step process. The first step involves the reaction of 4-cyanophenol and methoxybenzene in the presence of an acid catalyst. This reaction produces an intermediate compound, 4-cyanophenol-2-methoxybenzene. The second step involves the reaction of this intermediate compound with a base catalyst, which yields 4-(4-cyanophenyl)-2-methoxyphenol. Finally, the third step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZNWFZXPLMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685435 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-2-methoxyphenol | |
CAS RN |
461045-21-6 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

